molecular formula C8H12N2O B6164320 (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol CAS No. 2624126-32-3

(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol

Cat. No.: B6164320
CAS No.: 2624126-32-3
M. Wt: 152.19 g/mol
InChI Key: HVKGTTVCAFRQPF-UHFFFAOYSA-N
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Description

(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a triketone with phenylhydrazine to form the indazole core . The resulting intermediate is then subjected to reduction and functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of transition metal catalysts and solvent-free conditions are some of the strategies employed to enhance the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: Functional groups on the indazole ring can be substituted with other groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-tetrahydro-4H-indazol-4-one: A related compound with similar structural features but different functional groups.

    2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids: Compounds with similar indazole cores but different substituents.

Uniqueness

(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile compound for various applications .

Properties

CAS No.

2624126-32-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h4,6,11H,1-3,5H2,(H,9,10)

InChI Key

HVKGTTVCAFRQPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2)CO

Purity

95

Origin of Product

United States

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